molecular formula C16H35O3P B1340412 Hexadecylphosphonic acid CAS No. 4721-17-9

Hexadecylphosphonic acid

Cat. No. B1340412
M. Wt: 306.42 g/mol
InChI Key: JDPSFRXPDJVJMV-UHFFFAOYSA-N
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Patent
US04935520

Procedure details

To ethyl phosphite (1.6 g) dissolved in 5 ml of tetrahydrofuran was added sodium (180 mg), and the mixture was dissolved. To this solution was added cetyl tosylate (514 mg), and the mixture was refluxed for ten hours. The reaction solution was concentrated to dryness under reduced pressure. To the residue was added water, which was acidified with concentrated hydrochloric acid, followed by extraction with ether and dried on Na2SO4. From the extract was removed the solvent by evaporation, and the residue was subjected to a silica-gel (7 g) chromatography. Fractions eluted with chloroform were collected and concentrated to dryness. To the residue was added concentrated hydrochloric acid (3 ml), which was refluxed for 18 hours. The resulting precipitates were collected by filtration, followed by recrystallization from n-hexane to give 240 mg (60%) of colorless needles.
Name
ethyl phosphite
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step Two
Quantity
514 mg
Type
reactant
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
[P:1]([O-:6])([O-:5])[O:2]CC.[Na].S(C1C=CC(C)=CC=1)(O[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])(=O)=O>O1CCCC1>[CH2:27]([P:1](=[O:2])([OH:5])[OH:6])[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH3:12] |^1:6|

Inputs

Step One
Name
ethyl phosphite
Quantity
1.6 g
Type
reactant
Smiles
P(OCC)([O-])[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
180 mg
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
514 mg
Type
reactant
Smiles
S(=O)(=O)(OCCCCCCCCCCCCCCCC)C1=CC=C(C)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
the mixture was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for ten hours
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added water, which
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ether
CUSTOM
Type
CUSTOM
Details
dried on Na2SO4
CUSTOM
Type
CUSTOM
Details
From the extract was removed the solvent
CUSTOM
Type
CUSTOM
Details
by evaporation
WASH
Type
WASH
Details
Fractions eluted with chloroform
CUSTOM
Type
CUSTOM
Details
were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
ADDITION
Type
ADDITION
Details
To the residue was added concentrated hydrochloric acid (3 ml), which
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from n-hexane

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCC)P(O)(O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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